molecular formula C13H20N4O4 B1376265 tert-Butyl 4-(3-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate CAS No. 1201935-68-3

tert-Butyl 4-(3-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate

Cat. No.: B1376265
CAS No.: 1201935-68-3
M. Wt: 296.32 g/mol
InChI Key: MGTHQEFQFSKJPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of tert-Butyl 4-(3-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate involves multiple steps. One common synthetic route starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material . . Industrial production methods typically involve optimizing these steps to achieve higher yields and purity.

Biological Activity

tert-Butyl 4-(3-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate (TBPP) is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. With a molecular formula of C₁₃H₂₀N₄O₄ and a molecular weight of approximately 296.32 g/mol, TBPP features a piperidine ring connected to a pyrazole moiety, which is further substituted with a nitro group. This article reviews the biological activities associated with TBPP, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The structure of TBPP can be represented as follows:

C13H20N4O4\text{C}_{13}\text{H}_{20}\text{N}_{4}\text{O}_{4}

Chemical Structure of TBPP .

Pharmacological Properties

  • Anti-inflammatory Effects : Preliminary studies suggest that TBPP exhibits significant anti-inflammatory properties. The presence of the nitro group enhances its reactivity, potentially allowing it to interact with inflammatory pathways effectively.
  • Central Nervous System (CNS) Targeting : TBPP has been investigated for its potential role in treating CNS disorders. Its ability to influence neurotransmitter receptors may provide therapeutic avenues for anxiety and depression.
  • Enzymatic Inhibition : TBPP has shown promise as a candidate for inhibiting specific enzymes linked to various diseases. Research indicates that it may act on pathways involved in neurodegenerative conditions, although detailed mechanisms remain to be fully elucidated .

The biological activity of TBPP is believed to stem from its interaction with various biological targets:

  • Receptor Binding : Initial binding affinity studies indicate that TBPP may interact with neurotransmitter receptors, influencing pathways related to mood regulation and anxiety.
  • Antioxidant Activity : In addition to its anti-inflammatory effects, TBPP has been linked to antioxidant properties, which could contribute to its neuroprotective effects .

Study 1: Anti-inflammatory Activity

Study 2: Neuropharmacological Assessment

In another study focusing on the neuropharmacological aspects of TBPP, researchers assessed its effects on anxiety-like behaviors in animal models. The findings demonstrated that administration of TBPP resulted in reduced anxiety behaviors, indicating its potential utility in treating anxiety disorders.

Data Table: Biological Activities of TBPP

Activity Type Description Reference
Anti-inflammatorySignificant reduction in cytokine levels in LPS-induced inflammation models
CNS TargetingPotential modulation of neurotransmitter receptors linked to mood regulation
Enzymatic InhibitionCandidate for inhibiting enzymes associated with neurodegenerative diseases
Antioxidant ActivityExhibits properties that may protect against oxidative stress

Properties

IUPAC Name

tert-butyl 4-(3-nitropyrazol-1-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O4/c1-13(2,3)21-12(18)15-7-4-10(5-8-15)16-9-6-11(14-16)17(19)20/h6,9-10H,4-5,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGTHQEFQFSKJPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2C=CC(=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.